

Selfotel (CGS-19755): A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (also known as CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for its neuroprotective properties, primarily in the context of acute ischemic stroke and traumatic brain injury. As a selective antagonist at the glutamate binding site of the NMDA receptor, **Selfotel** was designed to mitigate the excitotoxic cascade initiated by excessive glutamate release during neurological insults. Preclinical studies in various animal models demonstrated its potential to reduce neuronal damage. However, subsequent Phase III clinical trials in humans failed to show efficacy and raised safety concerns, leading to the discontinuation of its development. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to **Selfotel**.

Chemical Structure and Properties

Selfotel, with the chemical name (+/-)-cis-4-(phosphonomethyl)piperidine-2-carboxylic acid, is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5)[1]. It is a racemic mixture and is classified as a competitive NMDA receptor antagonist[1][2].

Table 1: Chemical and Physical Properties of Selfotel

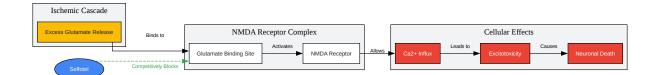


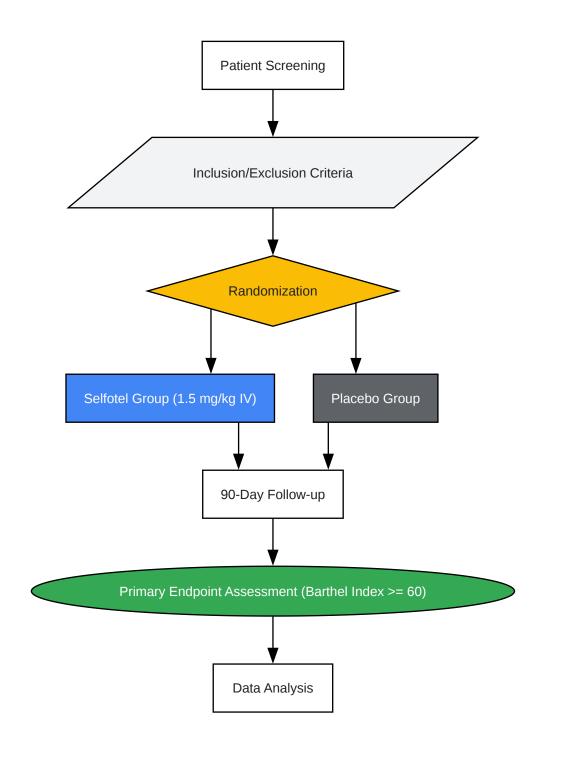
Property	Value	Reference
IUPAC Name	(2S,4R)-4- (phosphonomethyl)piperidine- 2-carboxylic acid	[3]
Synonyms	CGS-19755, cis-4- (Phosphonomethyl)-2- piperidinecarboxylic acid	[1]
CAS Number	110347-85-8	
Molecular Formula	C7H14NO5P	_
Molar Mass	223.164 g/mol	_
Solubility	Stable solubility under normal ambient conditions.	
Storage	Should be protected from excessive heat, light, and moisture.	

Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity

Selfotel exerts its neuroprotective effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. During ischemic events, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and endonucleases, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal cell death. By blocking the glutamate binding site, **Selfotel** aimed to attenuate this excitotoxic cascade.









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References

- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
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